

An In-depth Technical Guide to **rac 1-Palmitoyl-2-chloropropanediol**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>rac 1-Palmitoyl-2-chloropropanediol</i>
Cat. No.:	B15546445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **rac 1-Palmitoyl-2-chloropropanediol**, a monoacylglycerol derivative of significant interest in the fields of toxicology and lipid biochemistry. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its known biological context. While direct signaling pathways for this specific molecule are not yet fully elucidated, this guide discusses the toxicological relevance of related 2-monochloropropanediol (2-MCPD) esters and the broader role of monoacylglycerols in cellular signaling. This information is intended to serve as a foundational resource for researchers engaged in the study of lipid metabolism, food science, and drug development.

Chemical Structure and Properties

rac 1-Palmitoyl-2-chloropropanediol is a chiral molecule consisting of a glycerol backbone esterified with palmitic acid at the C-1 position and substituted with a chlorine atom at the C-2 position. The presence of a free hydroxyl group at the C-3 position allows for further chemical modifications.

Caption: Chemical structure of **rac 1-Palmitoyl-2-chloropropanediol**.

Table 1: Physicochemical Properties of **rac 1-Palmitoyl-2-chloropropanediol**

Property	Value	Reference
IUPAC Name	(2-chloro-3-hydroxypropyl) hexadecanoate	[1]
Synonyms	rac 1-Palmitoyl-2-chloropropanediol	[1]
CAS Number	63326-63-6	[1]
Molecular Formula	C ₁₉ H ₃₇ ClO ₃	[1]
Molecular Weight	348.9 g/mol	[1]
Appearance	Not specified (likely a solid at room temperature)	
Storage Temperature	-20°C	[2]

Experimental Protocols

Synthesis of **rac 1-Palmitoyl-2-chloropropanediol**

A general method for the synthesis of 2-monochloropropanediol fatty acid esters has been described and can be adapted for **rac 1-Palmitoyl-2-chloropropanediol**.[\[3\]](#) The synthesis involves a three-step process starting from diethyl malonate.

Step 1: Chlorination of Diethyl Malonate A chlorine atom is introduced at the C-2 position of diethyl malonate. This can be achieved using a suitable chlorinating agent.

Step 2: Reduction of the Chlorinated Intermediate The chlorinated diethyl malonate is then reduced. A reducing agent such as sodium borohydride (NaBH₄) can be used for this step.[\[3\]](#)

Step 3: Esterification with Palmitic Acid The final step is the esterification of the reduced intermediate with palmitic acid or its activated form (e.g., palmitoyl chloride) to yield **rac 1-Palmitoyl-2-chloropropanediol**.[\[3\]](#) The reaction product is then isolated and purified, typically using silica gel column chromatography.[\[3\]](#)

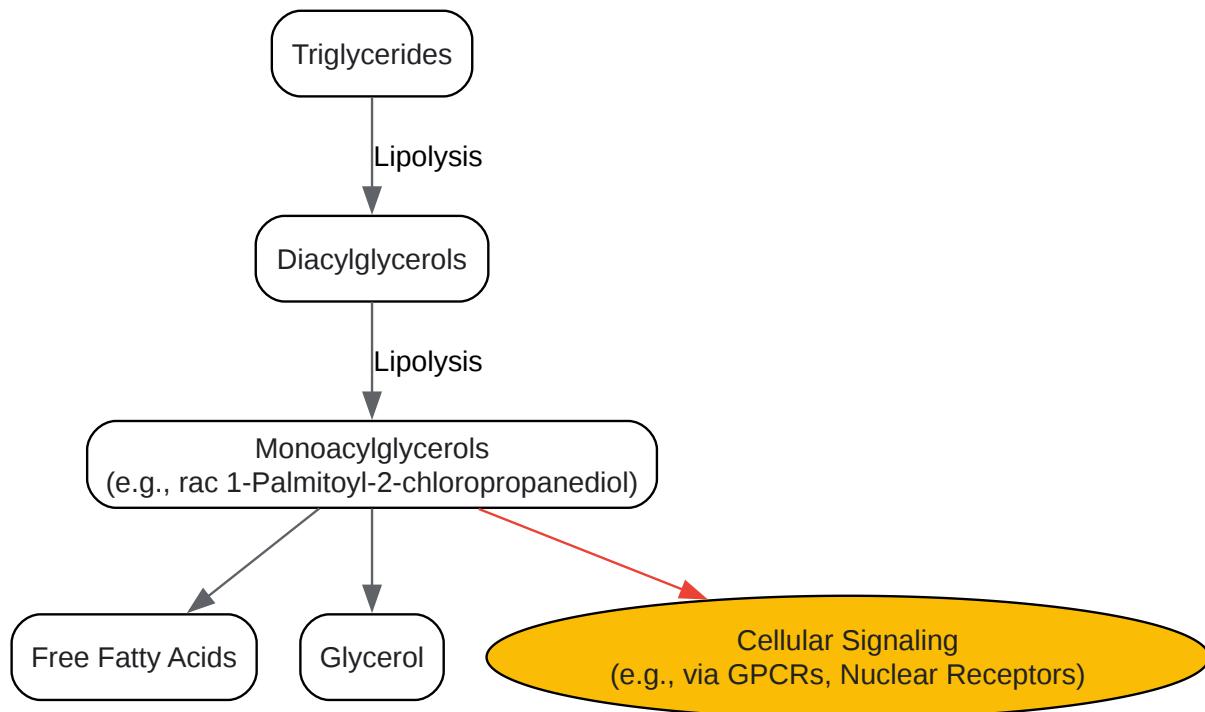
Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be used to elucidate the chemical structure, confirming the positions of the palmitoyl group, chlorine atom, and hydroxyl group. While specific spectral data for this exact compound is not readily available in the provided search results, a commercial supplier indicates the availability of NMR data.[\[2\]](#)
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass is calculated to be 348.2431227 Da.[\[1\]](#)

Biological Context and Potential Signaling Involvement

rac 1-Palmitoyl-2-chloropropanediol belongs to the class of 2-monochloropropanediol (2-MCPD) esters. These compounds are recognized as food processing contaminants, often found in refined vegetable oils and fats.[\[4\]](#)[\[5\]](#)


Toxicology of 2-MCPD Esters

Toxicological studies have primarily focused on the effects of 2-MCPD and its esters as a class. It has been shown that 2-MCPD esters are hydrolyzed in the gastrointestinal tract, releasing free 2-MCPD.[\[5\]](#) Studies in rats have investigated the toxicity of 2-MCPD and 2-MCPD dipalmitate, a related compound, revealing potential toxic effects on the kidney and liver.[\[4\]](#) In vitro studies using human intestinal Caco-2 cells have shown that while free 2-MCPD can cross the intestinal barrier, the fatty acid esters are first hydrolyzed by the cells.[\[5\]](#) Some cytotoxic effects of 2-MCPD esters have been observed at higher concentrations in these cell models.[\[5\]](#)

Monoacylglycerol Signaling

Monoacylglycerols, as a broader class of lipids, are known to be important signaling molecules involved in various physiological processes. They can be generated from the breakdown of diacylglycerols and triglycerides. While no specific signaling pathway has been identified for

rac 1-Palmitoyl-2-chloropropanediol in the provided search results, other monoacylglycerols are known to act on various cellular targets.

[Click to download full resolution via product page](#)

Caption: General role of monoacylglycerols in lipid metabolism and signaling.

Conclusion

rac 1-Palmitoyl-2-chloropropanediol is a chemically defined monoacylglycerol with relevance in the study of food contaminants and lipid biochemistry. While a plausible synthetic route exists, detailed experimental and characterization data are not widely published. Its biological significance is currently understood primarily through the toxicological profile of related 2-MCPD esters. Further research is warranted to elucidate any specific signaling pathways in which this molecule may be involved and to fully understand its physiological and toxicological effects. This guide provides a solid foundation for researchers to build upon in their future investigations of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rac 1-Palmitoyl-2-chloropropanediol | C19H37ClO3 | CID 71772142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rac 1-Palmitoyl-2-chloropropanediol, 63326-63-6 | BroadPharm [broadpharm.com]
- 3. Synthesis of 2-Monochloropropanol Fatty Acid Esters and Their Acute Oral Toxicities in Swiss Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of 2-monochloropropanediol (2-MCPD) and 2-MCPD dipalmitate toxicity in rat kidney and liver in a 28-days study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to rac 1-Palmitoyl-2-chloropropanediol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546445#rac-1-palmitoyl-2-chloropropanediol-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com